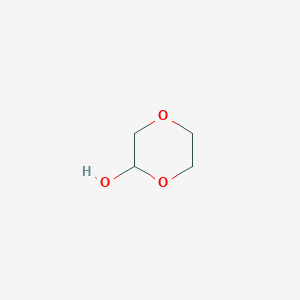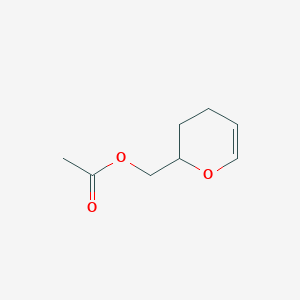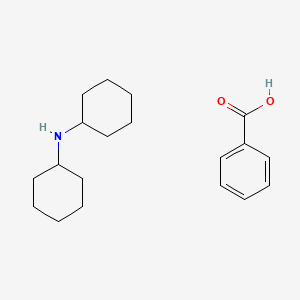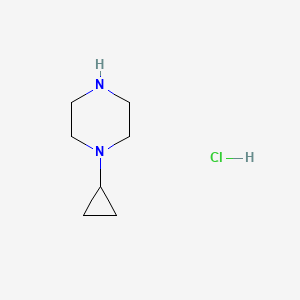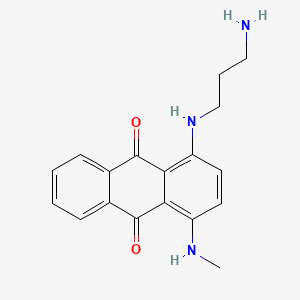
2,2,2-Trifluoroethyl phenyl sulfide
Descripción general
Descripción
2,2,2-Trifluoroethyl phenyl sulfide is an organosulfur compound characterized by the presence of a trifluoroethyl group attached to a phenyl sulfide moiety. This compound is of interest due to its unique chemical properties imparted by the trifluoromethyl group, which enhances its stability and reactivity. The trifluoroethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s behavior in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,2,2-Trifluoroethyl phenyl sulfide can be synthesized through several methodsThis method requires aryl iodides and 2,2,2-trifluoroethyl thioacetate as starting materials, with benzylamine as the solvent and base, and copper(I) bromide as the catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar catalytic processes. The choice of catalysts and reaction conditions can be optimized to enhance yield and purity, making the process more efficient and cost-effective.
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-Trifluoroethyl phenyl sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfide to thiols or other reduced forms.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,2,2-Trifluoroethyl phenyl sulfide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in medicinal chemistry and materials science.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways involving sulfur-containing compounds.
Medicine: Fluorinated compounds, including this compound, are explored for their potential therapeutic applications due to their enhanced stability and bioavailability.
Industry: It is used in the development of specialty chemicals and materials with specific desired properties, such as increased resistance to degradation and improved performance in harsh environments.
Mecanismo De Acción
The mechanism of action of 2,2,2-Trifluoroethyl phenyl sulfide involves its interaction with various molecular targets, primarily through its electron-withdrawing trifluoroethyl group. This group can influence the compound’s reactivity and binding affinity to enzymes and receptors. The pathways involved often include nucleophilic attack on the sulfur atom, leading to the formation of various intermediates and products.
Comparación Con Compuestos Similares
Similar Compounds
Phenyl methyl sulfide: Lacks the trifluoroethyl group, resulting in different reactivity and stability.
2,2,2-Trifluoroethyl methyl sulfide: Similar trifluoroethyl group but different aromatic substitution, leading to variations in chemical behavior.
Phenyl ethyl sulfide: Contains an ethyl group instead of a trifluoroethyl group, affecting its electron-withdrawing properties and reactivity.
Uniqueness
2,2,2-Trifluoroethyl phenyl sulfide is unique due to the presence of the trifluoroethyl group, which imparts distinct electronic properties and enhances the compound’s stability and reactivity. This makes it particularly valuable in applications requiring high chemical stability and specific reactivity profiles.
Propiedades
Número CAS |
2262-07-9 |
|---|---|
Fórmula molecular |
C8H7F3S |
Peso molecular |
192.2 g/mol |
Nombre IUPAC |
2,2,2-trifluoroethylsulfanylbenzene |
InChI |
InChI=1S/C8H7F3S/c9-8(10,11)6-12-7-4-2-1-3-5-7/h1-5H,6H2 |
Clave InChI |
RIDGXQZZOXMNLI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SCC(F)(F)F |
SMILES canónico |
C1=CC=C(C=C1)SCC(F)(F)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
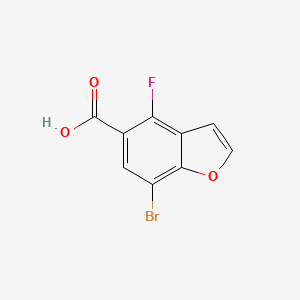
![ethyl 1-benzyl-4-[(2-ethoxy-2-oxoethyl)amino]-2,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B3049853.png)
![7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane;2,2,2-trifluoroacetic acid](/img/structure/B3049854.png)
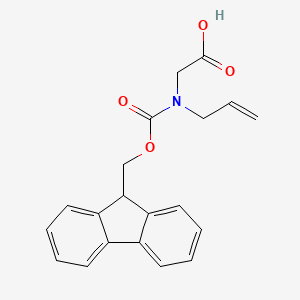
![Benzene, [(3-butynyloxy)methyl]-](/img/structure/B3049857.png)
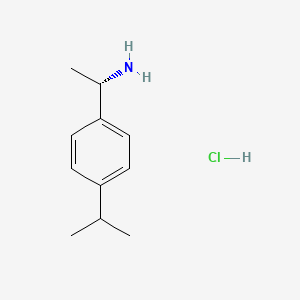
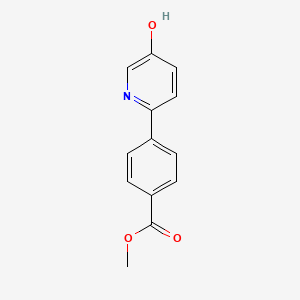
![Ethyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3049865.png)
